molecular formula C14H20O3 B1345042 4-(4-Ethoxy-3,5-dimethyl-phenyl)-butyric acid CAS No. 899349-88-3

4-(4-Ethoxy-3,5-dimethyl-phenyl)-butyric acid

Cat. No. B1345042
M. Wt: 236.31 g/mol
InChI Key: YVRYSNLJPZUWQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(4-Ethoxy-3,5-dimethyl-phenyl)-butyric acid has been explored in the literature. For instance, the synthesis of a compound with a similar structure, 4-{p-[(2-chloroethyl)-(2-hydroxyethyl)-amino]phenyl}butyric acid, has been reported. This compound was synthesized to investigate its behavior in the NBP assay procedure, which is used to assess the alkylation potential of compounds. The study found that this compound alkylates NBP in a manner similar to chlorambucil, indicating that the assay results for chlorambucil and similar aryl nitrogen mustards should be interpreted with caution .

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-(4-Ethoxy-3,5-dimethyl-phenyl)-butyric acid has been determined using X-ray diffraction. For example, the crystal structure of 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester was solved, revealing a triclinic space group with specific angles and distances between atoms. The molecules were found to be strongly linked in dimers by hydrogen bonds, forming specific ring structures. The pyrrolic ring was slightly distorted and made distinct angles with planes containing other functional groups. This study also included computational calculations such as density functional theory, semi-empirical,

Scientific Research Applications

Synthesis and Chemical Characterization

4-(4-Ethoxy-3,5-dimethyl-phenyl)-butyric acid and its derivatives are primarily investigated for their synthesis and chemical characterization within the realm of organic chemistry. The process involves various chemical reactions, including base-catalyzed cyclocondensation and esterification, to synthesize complex compounds with potential applications in drug development and materials science. For example, compounds synthesized through such methods have been characterized using IR, 1H NMR, 13C NMR spectra, and elemental analysis, with structures determined by single-crystal X-ray diffraction, revealing intermolecular interactions that stabilize the crystal structure (Nagarajaiah & Begum, 2015).

Photovoltaic Applications

In the field of renewable energy, particularly in the development of polymer solar cells, derivatives similar to 4-(4-Ethoxy-3,5-dimethyl-phenyl)-butyric acid, such as fullerene derivatives, have been applied successfully as acceptor and cathode interfacial materials. These materials have demonstrated the ability to enhance power conversion efficiency through improved electron mobility, indicating their potential application in nano-structured organic solar cells (Lv et al., 2014).

Medicinal Chemistry and Drug Development

In medicinal chemistry, the focus has been on the synthesis of compounds that can act as intermediates for drug development, including inhibitors for various enzymes and receptors. For instance, research into the synthesis of specific ethyl esters as intermediates for angiotensin-converting enzyme inhibitors highlights the pharmaceutical relevance of these compounds (Li Li, 2003).

Anti-Inflammatory Applications

Compounds with structures related to 4-(4-Ethoxy-3,5-dimethyl-phenyl)-butyric acid have been investigated for their anti-inflammatory activities. For example, specific derivatives have been identified as potent and selective inhibitors of interleukin-converting enzyme/caspase-1, suggesting their use in the treatment of inflammatory diseases (Wannamaker et al., 2007).

Material Science and Supramolecular Chemistry

In material science, the emphasis is on the design and synthesis of supramolecular assemblies, where derivatives of 4-(4-Ethoxy-3,5-dimethyl-phenyl)-butyric acid play a crucial role in the formation of complex structures through hydrogen bonding interactions. Such research provides insights into the development of novel materials with specific functionalities (Pedireddi & Seethalekshmi, 2004).

properties

IUPAC Name

4-(4-ethoxy-3,5-dimethylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-4-17-14-10(2)8-12(9-11(14)3)6-5-7-13(15)16/h8-9H,4-7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRYSNLJPZUWQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)CCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethoxy-3,5-dimethyl-phenyl)-butyric acid

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